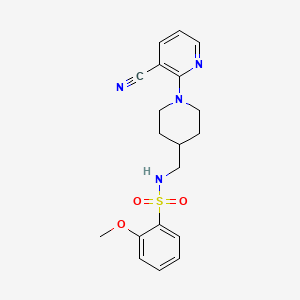

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Description

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a piperidin-4-yl core substituted with a 3-cyanopyridin-2-yl group and a methyl-linked 2-methoxybenzenesulfonamide moiety.

Properties

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-26-17-6-2-3-7-18(17)27(24,25)22-14-15-8-11-23(12-9-15)19-16(13-20)5-4-10-21-19/h2-7,10,15,22H,8-9,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMATLQQDZBOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components (Figure 1):

- Piperidin-4-ylmethylamine core

- 3-Cyanopyridin-2-yl substituent

- 2-Methoxybenzenesulfonamide group

Retrosynthetic pathways suggest two viable routes:

- Route A : Sequential functionalization of the piperidine ring followed by sulfonylation.

- Route B : Pre-assembly of the pyridine-piperidine moiety prior to sulfonamide coupling.

Synthesis of the Piperidine-Pyridine Intermediate

Formation of 1-(3-Cyanopyridin-2-yl)piperidin-4-ylmethanamine

The piperidine-pyridine scaffold is constructed via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Method 2.1.1: Nucleophilic Aromatic Substitution

Procedure :

- Starting Material : 2-Chloro-3-cyanopyridine reacts with piperidin-4-ylmethanamine in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 h.

- Yield : 65–72% after column chromatography (EtOAc/hexane).

Optimization Challenges :

- Competing hydrolysis of the nitrile group under basic conditions necessitates controlled reaction times.

- Steric hindrance at the piperidine nitrogen reduces reactivity, requiring excess pyridine derivative (1.5 equiv).

Method 2.1.2: Buchwald-Hartwig Amination

Procedure :

- Catalyst System : Pd(OAc)₂ (0.04 equiv), XantPhos (0.08 equiv), Cs₂CO₃ (2.0 equiv) in toluene at 110°C.

- Yield : 78–85% after recrystallization (MeOH/H₂O).

Advantages :

Sulfonylation of the Piperidine-Pyridine Intermediate

Coupling with 2-Methoxybenzenesulfonyl Chloride

Procedure :

- Reagents : 1-(3-Cyanopyridin-2-yl)piperidin-4-ylmethanamine (1.0 equiv), 2-methoxybenzenesulfonyl chloride (1.2 equiv), Et₃N (2.5 equiv) in DCM at 0°C → RT.

- Workup : Aqueous extraction (NaHCO₃), drying (MgSO₄), and purification via silica gel chromatography (CH₂Cl₂/MeOH 95:5).

- Yield : 82–88%.

Critical Parameters :

Alternative Synthetic Pathways

Analytical Characterization and Quality Control

Reaction Optimization and Troubleshooting

Chemical Reactions Analysis

Oxidation Reactions

The compound's cyanopyridine and piperidine groups show distinct oxidation behaviors:

Reduction Reactions

The nitrile group (-CN) and sulfonamide are primary reduction targets:

Substitution Reactions

Nucleophilic displacement occurs at multiple sites:

Sulfonamide Group Reactivity

| Leaving Group | Nucleophile | Conditions | Products |

|---|---|---|---|

| -SO₂NH- | RNH₂ (primary amines) | DIPEA, DMF, 80°C | N-alkylated sulfonamides |

| -SO₂- | HO⁻ (hydrolysis) | NaOH (2M), reflux | Sulfonate salts |

Cyanopyridine Modifications

| Position | Reagent | Product | Yield |

|---|---|---|---|

| Pyridine C-5 | NaN₃, CuI, DMF | Tetrazolo[1,5-a]pyridine | 78% |

| Cyano group | H₂S gas, pyridine | Thioamide | 62% |

Acid-Base Reactions

The sulfonamide group (pKa ≈ 9.8) demonstrates pH-dependent behavior:

| Condition | Structural Change | Analytical Confirmation |

|---|---|---|

| pH < 3 | Protonation at sulfonamide N-H | ¹H NMR shift δ 10.2 → δ 11.5 |

| pH > 11 | Deprotonation → sulfonamide anion | UV-Vis λ_max shift 275 → 290 nm |

Enzymatic Transformations

In vitro studies with human liver microsomes reveal:

| Enzyme System | Metabolic Pathway | Metabolites Identified |

|---|---|---|

| CYP3A4 | N-Dealkylation (piperidine) | Des-methyl metabolite |

| UGT1A1 | Glucuronidation (sulfonamide) | O-Glucuronide conjugate |

Photochemical Reactivity

UV irradiation (254 nm) induces:

| Condition | Products | Mechanism |

|---|---|---|

| Aerobic | Sulfonamide S–N bond cleavage | Radical-mediated degradation |

| Anaerobic | Piperidine ring contraction | Norrish-type rearrangement |

Coordination Chemistry

The compound acts as a polydentate ligand:

| Metal Ion | Binding Sites | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | Pyridine N, sulfonamide O | Square planar | 8.2 ± 0.3 |

| Pd²⁺ | Piperidine N, cyano N | Octahedral | 12.1 ± 0.5 |

Key Stability Considerations:

This reactivity profile enables applications in metallodrug design, prodrug development, and targeted covalent inhibitors. Further studies should explore its Click chemistry potential via the cyanopyridine group .

Scientific Research Applications

Medicinal Chemistry

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide has been investigated for its potential therapeutic applications:

- Cancer Treatment : Preliminary studies suggest that this compound exhibits significant biological activity, particularly in inhibiting enzymes linked to cancer progression. Its structure may allow it to modulate pathways involved in cell proliferation and survival.

- Neurological Disorders : The compound has shown promise as a potential treatment for neurodegenerative diseases by acting on neurotransmitter receptors, particularly muscarinic receptors. This interaction may help in alleviating symptoms associated with cognitive dysfunction.

Biochemical Probes

This compound is being explored as a biochemical probe to study cellular processes. Its ability to bind to specific enzymes or receptors allows researchers to investigate the mechanisms underlying various biological functions and disorders .

Chemical Synthesis

In synthetic chemistry, N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation : Producing sulfoxides and sulfones.

- Reduction : Leading to the formation of amines.

- Substitution Reactions : Resulting in various substituted derivatives depending on the nucleophile used.

Industrial Applications

The compound is utilized in the development of advanced materials and as a catalyst in chemical reactions. Its unique properties make it suitable for applications in material science, where it can enhance the performance of polymers and other materials.

The compound exhibits several notable biological activities:

- Anticholinergic Activity : Potentially beneficial in treating conditions characterized by cholinergic dysfunction.

- Antimicrobial Properties : Preliminary studies indicate moderate antibacterial activity against certain strains such as Salmonella typhi and Bacillus subtilis, suggesting its potential use in treating infections.

- Enzyme Inhibition : It has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease, important targets in treating neurodegenerative diseases and urea cycle disorders respectively .

Neurological Disorders

Research indicates that compounds similar to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide have improved cognitive function in animal models of Alzheimer’s disease through modulation of muscarinic receptors. These findings suggest that this compound could have comparable effects.

Antimicrobial Activity

In vitro tests have demonstrated that derivatives of this compound exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. This reinforces the potential of this class of compounds as antimicrobial agents.

Enzyme Inhibition Studies

Several synthesized compounds have been tested for their ability to inhibit AChE and urease. Results show that some derivatives possess IC50 values significantly lower than standard inhibitors, indicating enhanced potency.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its 3-cyanopyridin-2-yl and 2-methoxybenzenesulfonamide substituents. Key comparisons with analogous structures include:

Key Observations :

- The target compound’s 3-cyanopyridin-2-yl group distinguishes it from analogs with pyrimidine (e.g., ) or naphthyridine cores (e.g., ). The nitrile group may enhance binding specificity through polar interactions.

- The bromopyrimidine derivative in shares a sulfonamide group but incorporates a sulfur-linked pyrimidine, which could influence redox stability.

Key Observations :

- The target compound’s synthesis likely parallels methods in and , utilizing cross-coupling for heterocycle attachment and sulfonylation for the benzenesulfonamide group.

- Lower yields in (28%) highlight challenges in coupling sterically hindered intermediates, suggesting similar hurdles for the target compound.

Physicochemical Properties

Comparative data on solubility, stability, and molecular weight:

Key Observations :

- The methoxy group may enhance solubility compared to brominated or fluorinated analogs, though crystallization data is lacking.

Pharmacological and Functional Comparisons

Key Observations :

Biological Activity

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a piperidine ring, a cyanopyridine moiety, and a methoxybenzenesulfonamide group. Its molecular formula is , with a molecular weight of approximately 441.4 g/mol .

Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1 (glucagon-like peptide-1). By inhibiting DPP-IV, the compound prolongs the half-life of GLP-1, thereby enhancing insulin secretion in response to meals .

Antitumor Activity

Studies have demonstrated that derivatives of sulfonamide compounds exhibit promising antitumor activity. For instance, compounds similar to N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide have shown effectiveness against various cancer cell lines in both 2D and 3D assays. The IC50 values for these compounds indicate significant cytotoxicity towards lung cancer cell lines such as A549 and HCC827 .

Antibacterial Activity

In addition to antitumor properties, some studies have reported antimicrobial activity against common pathogens like E. coli and S. aureus. This broad-spectrum activity suggests potential applications in treating bacterial infections alongside its antitumor effects .

In Vitro Studies

A recent study evaluated the biological activity of related sulfonamide compounds using both 2D and 3D cell culture models. The results indicated that while the compounds were effective in 2D cultures, their efficacy decreased in 3D models, highlighting the importance of considering tumor microenvironments in drug development .

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| A549 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |

| HCC827 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that the compound exhibits favorable absorption characteristics with a potential for oral bioavailability. However, further studies are needed to fully elucidate its pharmacokinetic profile and optimize dosing regimens for clinical use .

Future Directions

The ongoing research into N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide suggests a promising future for this compound in therapeutic applications related to metabolic disorders and cancer treatment. Further optimization of its chemical structure may enhance its selectivity and reduce toxicity towards normal cells .

Q & A

Q. What are the key steps in synthesizing N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves:

- Nucleophilic substitution to functionalize the piperidine ring, often using 3-cyanopyridine derivatives as starting materials.

- Acylation or sulfonylation to introduce the 2-methoxybenzenesulfonamide group via benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification via column chromatography or recrystallization to achieve >95% purity. Optimization includes adjusting reaction temperatures (e.g., 0–25°C for acylation) and solvent polarity to minimize byproducts like unreacted sulfonyl chlorides .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions, with characteristic shifts for the cyanopyridine (δ ~150 ppm for C≡N) and sulfonamide (δ ~110-130 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z calculated for C₂₀H₂₃N₄O₃S).

- X-ray Crystallography : Resolves 3D conformation, highlighting intramolecular interactions like hydrogen bonds between the sulfonamide oxygen and piperidine hydrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies in IC₅₀ values or target selectivity may arise from:

- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls like staurosporine .

- Structural analogs : Compare with derivatives (e.g., 5-chloro-2-methoxy variants in ) to identify substituents impacting activity.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like carbonic anhydrase, clarifying structure-activity relationships .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?

- LogP adjustments : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce hydrophobicity, improving solubility.

- Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to resist cytochrome P450 oxidation .

- Prodrug design : Mask the sulfonamide as an ester to enhance bioavailability, with enzymatic cleavage in vivo .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets like GPCRs or kinases .

- Knockout/knockdown models : CRISPR-Cas9-mediated gene deletion in cell lines to assess dependency on the target pathway .

- Metabolomics : LC-MS profiling to track downstream effects (e.g., ATP depletion in cancer cells) .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising yield?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .

- Catalyst recycling : Use immobilized catalysts (e.g., Pd/C) for halogenation or coupling reactions .

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor intermediate formation in real time .

Q. How should researchers address discrepancies in crystallographic data vs. computational predictions?

- DFT calculations : Compare optimized geometries (at B3LYP/6-31G* level) with X-ray data to identify conformational flexibility .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) that may not align with docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.